3,3'-Dihydroxybenzophenone
Description
Structure
3D Structure
Properties
CAS No. |
29756-60-3 |
|---|---|
Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
bis(3-hydroxyphenyl)methanone |
InChI |
InChI=1S/C13H10O3/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,14-15H |
InChI Key |
JHTLNCNCXLCNFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for 3,3 Dihydroxybenzophenone and Analogous Structures
Established Synthetic Pathways for Dihydroxybenzophenones
The synthesis of dihydroxybenzophenones can be achieved through several well-established chemical reactions. These methods, while versatile, often present challenges in controlling regioselectivity, which is crucial for obtaining specific isomers.
Fries Rearrangement Mechanisms and Applications
The Fries rearrangement is a cornerstone reaction in organic chemistry for the synthesis of hydroxy aryl ketones from phenolic esters. wikipedia.orgbyjus.com Catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), the reaction involves the intramolecular migration of an acyl group from the phenolic oxygen to the aromatic ring. wikipedia.org
The mechanism is widely accepted to proceed through the formation of an acylium carbocation intermediate. Initially, the Lewis acid coordinates to the carbonyl oxygen of the acyl group, which is more electron-rich than the phenolic oxygen. This polarization facilitates the cleavage of the ester bond, generating a free acylium carbocation. This electrophile then attacks the electron-rich aromatic ring in a classic electrophilic aromatic substitution. wikipedia.orgbyjus.com
A key feature of the Fries rearrangement is its ortho and para selectivity, which can be controlled by reaction conditions. This provides a pathway to different isomers from the same starting material. For instance, the synthesis of 3,4-dihydroxybenzophenone (B1216044) can be envisaged by starting with a suitably protected catechol (1,2-dihydroxybenzene) esterified with benzoic acid, followed by a Fries rearrangement to introduce the benzoyl group at a specific position.
Table 1: Influence of Reaction Conditions on Fries Rearrangement Selectivity
| Condition | Favored Product | Rationale |
|---|---|---|
| Low Temperature | Para-isomer | Kinetically controlled product. The para position is sterically more accessible for the acylium ion to attack. |
| High Temperature | Ortho-isomer | Thermodynamically controlled product. A chelation-controlled mechanism involving the Lewis acid and the phenolic and carbonyl oxygens stabilizes the ortho transition state. |
| Non-polar Solvents | Ortho-isomer | Favors an intramolecular rearrangement mechanism, where the acylium ion remains in close proximity to the ortho position within a solvent cage. |
| Polar Solvents | Para-isomer | Promotes the dissociation of the acylium ion (intermolecular mechanism), allowing it to migrate to the more sterically favored para position. |
This tunability makes the Fries rearrangement a powerful tool, although its application can be limited by the harsh reaction conditions and the potential for low yields with certain substrates. byjus.com
Friedel-Crafts Acylation Approaches with Phenolic Reactants
Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. nih.gov When applied to phenolic reactants, this reaction provides a direct route to hydroxybenzophenones. The reaction typically employs an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. sapub.org
However, the direct acylation of phenols is complicated by two competing reactions:
C-acylation: The desired reaction where the acyl group attaches to the aromatic ring, typically at the ortho and para positions due to the activating, ortho-para directing nature of the hydroxyl group.
O-acylation (Esterification): The reaction where the acyl group attaches to the phenolic oxygen, forming a phenyl ester. This ester can sometimes be converted to the desired ketone via a subsequent Fries rearrangement.
A common strategy to synthesize 2,4-dihydroxybenzophenone (B1670367) involves the Friedel-Crafts acylation of resorcinol (B1680541) (1,3-dihydroxybenzene) with benzoyl chloride. In this case, the two hydroxyl groups strongly activate the ring towards electrophilic substitution. The primary sites of acylation are the positions ortho and para to the hydroxyl groups, leading to the desired 2,4-substituted product. The choice of catalyst, such as zinc chloride (ZnCl₂) or aluminum chloride, and reaction conditions are critical to optimize the yield and minimize side products.
Metal-Catalyzed Coupling Reactions
Modern synthetic chemistry has seen the rise of metal-catalyzed reactions that offer alternative and often more selective pathways to complex molecules.
Rhodium-catalyzed direct synthesis: Research has demonstrated an efficient rhodium-catalyzed reductive homo-coupling of functionalized salicylaldehydes (2-hydroxybenzaldehydes) to directly produce symmetrical 2,2′-dihydroxybenzophenones. rsc.orgrsc.org This novel approach involves a decarbonylative coupling process where the aldehyde group is removed and a ketone linkage is formed between two salicylaldehyde (B1680747) molecules. The reaction's outcome is influenced by the electronic properties of substituents on the salicylaldehyde ring, and the presence of the hydroxyl group is crucial for the coupling process to occur. rsc.orgrsc.org
Palladium-catalyzed approaches: Palladium catalysts are renowned for their versatility in cross-coupling and C-H activation reactions. While direct synthesis of dihydroxybenzophenones via palladium catalysis is less common, related transformations highlight its potential. For example, palladium-catalyzed C-H activation and subsequent carbonylation of 2-arylphenols have been used to synthesize dibenzopyranones, which are structurally related to benzophenones. nih.gov Additionally, palladium catalysts are used in the reduction of dihydroxybenzophenones, indicating their utility in modifying the benzophenone (B1666685) core. acs.org These methods suggest plausible, though less direct, routes for constructing dihydroxybenzophenone (B1166750) structures.
Targeted Synthesis of 3,3'-Dihydroxybenzophenone
The synthesis of the specific isomer this compound presents a significant challenge due to the directing effects of the hydroxyl group in standard electrophilic aromatic substitution reactions.
A plausible, though challenging, synthetic route would be a Friedel-Crafts acylation reaction between 3-hydroxybenzoyl chloride and phenol (B47542). However, the hydroxyl group of the phenol reactant would direct the incoming acyl group primarily to the ortho and para positions, leading to 2-hydroxy- and 4-hydroxy- substituted products, not the desired 3-hydroxy- substitution on the second ring.
A more viable, multi-step approach might involve:
Protecting the hydroxyl groups of two different starting materials, for example, using a methyl ether (anisole derivatives).
Performing a Grignard reaction between 3-methoxyphenylmagnesium bromide and 3-methoxybenzoyl chloride.
Subsequent demethylation of the resulting 3,3'-dimethoxybenzophenone (B1602008) using a reagent like boron tribromide (BBr₃) to yield the final this compound.
Optimization of Reaction Conditions for Isomer Selectivity
Achieving high isomer selectivity is paramount in chemical synthesis. In the context of dihydroxybenzophenones, controlling the position of substitution on the aromatic rings is key.
As discussed for the Fries rearrangement, temperature and solvent are powerful tools to direct the reaction towards either the ortho or para isomer. wikipedia.orgbyjus.com However, these methods are ineffective for targeting a meta-substituted product like this compound, as the hydroxyl group is a strong ortho-para director.
Development of Green Chemistry Principles in Benzophenone Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. hilarispublisher.com Traditional methods for benzophenone synthesis, like the Friedel-Crafts and Fries reactions, often rely on stoichiometric amounts of corrosive Lewis acids, chlorinated solvents, and produce significant waste.
Applying green chemistry principles to benzophenone synthesis could involve several key developments:
Catalyst Improvement: Developing solid acid catalysts or recyclable Lewis acids to replace traditional ones like AlCl₃. This would simplify product purification and reduce waste.
Safer Solvents: Replacing hazardous solvents with greener alternatives. For example, studies have shown the use of ethanol (B145695) as an alternative solvent for the photoreduction of benzophenone. hilarispublisher.comresearchgate.net
Alternative Energy Sources: Utilizing methods like photochemical reactions (Photo-Fries rearrangement) or microwave irradiation can reduce energy consumption and reaction times. wikipedia.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. Metal-catalyzed C-H activation/coupling reactions are promising in this regard as they can avoid the need for pre-functionalized starting materials.
By integrating these principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally friendly.
Derivatization Strategies for this compound
The presence of two phenolic hydroxyl groups on the benzophenone core provides reactive sites for extensive chemical modification. These derivatization strategies allow for the fine-tuning of the molecule's steric and electronic properties, leading to the creation of a wide array of functional derivatives. Key strategies include direct modification of the hydroxyls, incorporation of complex heterocyclic systems, and the use of amino-analogues to form Schiff base ligands.
Chemical Modification of Hydroxyl Groups
The hydroxyl groups of dihydroxybenzophenones are primary targets for chemical modification, most commonly through etherification and esterification reactions. These transformations alter the polarity, solubility, and hydrogen-bonding capabilities of the parent molecule.
Etherification: The formation of ether linkages is a common strategy to modify the hydroxyl groups. This is typically achieved by reacting the dihydroxybenzophenone with an alkyl halide in the presence of a base. For instance, processes have been developed for the mono-alkylation of similar compounds like 2,4-dihydroxybenzophenone, reacting it with alkyl chlorides under alkaline conditions to yield monoether products. google.com The choice of base and reaction conditions can influence the degree of substitution (mono- vs. di-etherification). Common bases include potassium carbonate (K₂CO₃) and cesium bicarbonate (CsHCO₃), with the latter showing excellent regioselectivity in the alkylation of other dihydroxyaryl ketones. nih.gov
Esterification: Ester derivatives are synthesized by reacting the hydroxyl groups with acylating agents such as acid chlorides or anhydrides, often in the presence of a base like pyridine. scispace.com This reaction converts the phenolic hydroxyls into ester groups. For example, 3-hydroxy flavones, which also contain a phenolic hydroxyl group, are readily converted to their corresponding esters by treatment with various acid chlorides or to an acetoxy derivative using acetic anhydride. scispace.comresearchgate.net This methodology is directly applicable to this compound to produce a range of diester derivatives.
| Reaction Type | Starting Material Analogue | Reagent(s) | Product Type | Reference Example |
|---|---|---|---|---|
| Etherification (Alkylation) | 2,4-Dihydroxybenzophenone | Alkyl Halide (e.g., n-octyl chloride), Base (e.g., NaOH) | Mono- or Di-ether | google.com |
| Etherification (Propargylation) | 4,4'-Dihydroxybenzophenone (B132225) | Propargyl bromide, K₂CO₃ | Terminal Alkyne Ether | scielo.br |
| Esterification (Acetylation) | 3-Hydroxy flavone | Acetic anhydride | Acetoxy derivative | scispace.com |
| Esterification | 3-Hydroxy flavone | Acid Chloride (e.g., benzoyl chloride), Pyridine | Ester derivative | scispace.comnih.gov |
Incorporation of Heterocyclic Moieties (e.g., Triazoles via Copper(I)-catalyzed azide-alkyne cycloaddition)
A sophisticated method for derivatization involves the use of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to introduce heterocyclic 1,2,3-triazole rings. nih.govwikipedia.org This reaction is highly efficient and forms a stable, aromatic triazole linker between the benzophenone scaffold and another molecule.
The synthesis is typically a two-step process. First, the hydroxyl groups of the dihydroxybenzophenone are functionalized with a terminal alkyne. This is commonly achieved through a Williamson ether synthesis, reacting the starting material with propargyl bromide in the presence of a base like potassium carbonate to yield a bis-propargylated benzophenone. scielo.brscite.ai
In the second step, this alkyne-functionalized intermediate is reacted with an organic azide (B81097) in the presence of a copper(I) catalyst. scielo.brresearchgate.net The Cu(I) catalyst, often generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate, facilitates the cycloaddition reaction to exclusively form the 1,4-disubstituted triazole isomer. scielo.brnih.gov This methodology has been successfully applied to 4,4'- and 2,4-dihydroxybenzophenone to produce a library of novel triazole derivatives with yields ranging from 35% to 95%. scite.aiscienceopen.comscielo.br
| Step | Reaction | Starting Material Analogue | Key Reagents | Intermediate/Product | Reference Example |
|---|---|---|---|---|---|
| 1 (Propargylation) | Williamson Ether Synthesis | 4,4'-Dihydroxybenzophenone | Propargyl bromide, K₂CO₃, Acetone | bis(4-(prop-2-yn-1-yloxy))benzophenone | scielo.br |
| 2 (Cycloaddition) | CuAAC "Click" Reaction | bis(4-(prop-2-yn-1-yloxy))benzophenone | Benzyl azide, CuSO₄·5H₂O, Sodium ascorbate | bis-1,2,3-triazole derivative | scielo.brresearchgate.net |
Formation of Schiff Base Ligands from Related Amino-Benzophenone Compounds
While this compound itself is not directly used to form Schiff bases, its amino-analogue, 3,3'-diaminobenzophenone (B177173) (or related isomers like 3,4-diaminobenzophenone), serves as a crucial precursor for synthesizing Schiff base ligands. royalliteglobal.comresearchgate.net Schiff bases, characterized by the azomethine (-C=N-) group, are formed through the condensation reaction of a primary amine with an aldehyde or ketone. ekb.egsemanticscholar.org
The synthesis involves reacting the diaminobenzophenone compound with two equivalents of a suitable aldehyde or ketone, typically under reflux in a solvent like ethanol. researchgate.net This reaction forms a tetradentate Schiff base ligand, where the two imine nitrogen atoms and potentially other donor atoms from the aldehyde component can coordinate with metal ions. A wide variety of aldehydes, including substituted salicylaldehydes and other aromatic aldehydes, have been used to create a diverse range of Schiff base ligands from diaminobenzophenone precursors. royalliteglobal.comresearchgate.net These ligands are of significant interest in coordination chemistry.
| Amine Precursor | Carbonyl Compound | Reaction Type | Product | Reference Example |
|---|---|---|---|---|
| 3,4-Diaminobenzophenone | 4-(diethylamino)-2-hydroxybenzaldehyde | Condensation | Tetradentate Schiff Base Ligand | researchgate.net |
| 3,4-Diaminobenzophenone | 2-Amino acetophenone (B1666503) / 3,5-Dihydroxy toluene (B28343) derived azo compound | Condensation | Azo-Schiff Base Ligand | royalliteglobal.com |
| Generic Primary Amine | Generic Aldehyde/Ketone | Condensation | Schiff Base (Azomethine) | ekb.egsemanticscholar.org |
Advanced Spectroscopic Characterization and Structural Elucidation
Mass Spectrometry Techniques.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. For 3,3'-Dihydroxybenzophenone, which has the molecular formula C₁₃H₁₀O₃, the theoretical exact mass can be calculated with high precision. This experimentally determined mass is then compared to the theoretical value to confirm the molecular formula, a crucial step in structural elucidation.
HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can achieve mass accuracies in the low parts-per-million (ppm) range. This level of precision allows for the confident differentiation between compounds with the same nominal mass but different elemental compositions.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀O₃ |
| Theoretical Exact Mass (Monoisotopic) | 214.05790 u |
| Nominal Mass | 214 u |
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual components within a sample. researchgate.net In the analysis of this compound, the sample is first vaporized and passed through a gas chromatography column. The separation is based on the compound's volatility and interaction with the column's stationary phase, resulting in a characteristic retention time that aids in its identification.
Following separation, the molecule elutes into the mass spectrometer, where it is typically ionized by electron impact (EI). This high-energy ionization process causes the parent molecule to fragment in a reproducible manner. The resulting mass spectrum, which is a plot of fragment mass-to-charge ratio (m/z) versus relative abundance, serves as a molecular "fingerprint." Key fragmentation patterns for benzophenone (B1666685) derivatives often involve cleavage around the central carbonyl group and loss of hydroxyl substituents, providing definitive structural information. nih.govresearchgate.net The combination of retention time and the unique mass spectrum allows for highly reliable identification of the compound, even in complex mixtures. nih.govnih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Polymer Characterization
While this compound is a small molecule, it can serve as a monomer in the synthesis of polymers, such as polyether ketones. For these macromolecular structures, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is an invaluable characterization tool. nih.gov This soft ionization technique allows for the analysis of large, non-volatile molecules with minimal fragmentation. frontiersin.org
In a typical MALDI-TOF analysis, the polymer sample is co-crystallized with a matrix compound (e.g., 2,5-dihydroxybenzoic acid) that strongly absorbs laser energy. american.edu A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the polymer molecules. These ions are then accelerated into a time-of-flight tube, and their mass-to-charge ratio is determined by their flight time.
The resulting spectrum displays a distribution of polymer chains of different lengths, from which crucial information can be derived. sigmaaldrich.com
Molecular Weight Averages : The number-average (Mn) and weight-average (Mw) molecular weights can be calculated directly from the distribution of oligomer peaks. waters.com
Polydispersity (Đ) : The breadth of the molecular weight distribution (Đ = Mw/Mn) can be determined, indicating the uniformity of the polymer chains. waters.com
End-Group Analysis : The high resolution of MALDI-TOF MS can confirm the chemical identity of the groups at the ends of the polymer chains. sigmaaldrich.com
Repeating Unit Mass : The mass difference between adjacent peaks in the spectrum corresponds to the mass of the monomer repeating unit, confirming the polymer's structure.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon the absorption or emission of light. These techniques provide insight into the compound's photophysical properties and electronic structure.
Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Spectral Databases
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to electronic transitions within the molecule, primarily π→π* and n→π* transitions associated with the aromatic rings and the carbonyl group.
The position of the hydroxyl groups significantly influences the absorption maxima (λmax). nih.gov Compared to unsubstituted benzophenone, which has a primary absorption band around 260 nm, the hydroxyl groups in this compound act as auxochromes, typically causing a bathochromic (red) shift of the absorption bands to longer wavelengths. Data for related isomers are often found in spectral databases and literature. researchgate.net
| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent |
|---|---|---|---|
| 2,4-Dihydroxybenzophenone (B1670367) | ~288 | ~325 | Not Specified nih.gov |
| 3,4-Dihydroxybenzoic Acid* | ~261 | ~294 | Acidic Mobile Phase sielc.com |
*Note: 3,4-Dihydroxybenzoic acid is a structurally related compound shown for comparison of electronic effects.
Photoluminescence and Fluorescence Quantum Yield Determination
Photoluminescence encompasses the emission of light from a molecule after it has absorbed photons. This process includes fluorescence (emission from a singlet excited state) and phosphorescence (emission from a triplet excited state). The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φf), defined as the ratio of the number of photons emitted to the number of photons absorbed. wikipedia.org
Time-Resolved Spectroscopic Studies for Excited State Dynamics and Photophysical Processes
Time-resolved spectroscopy is a suite of techniques used to study the fate of molecules in their excited states on extremely short timescales, from femtoseconds to milliseconds. nih.gov Using a "pump-probe" methodology, an initial laser pulse (the pump) excites the molecule, and a subsequent, time-delayed pulse (the probe) monitors the resulting changes, such as transient absorption or emission. researchgate.net
For this compound, these studies can elucidate several key photophysical processes:
Excited State Lifetime : The decay of the transient absorption or fluorescence signal over time reveals the lifetime of the excited singlet state (S₁).
Intersystem Crossing : The rate of formation of the triplet state (T₁) can be monitored by observing the appearance of its characteristic transient absorption spectrum.
Triplet State Dynamics : The lifetime and decay pathways of the triplet state, which is crucial for the photochemical reactivity of benzophenones, can be characterized.
These advanced spectroscopic methods provide a comprehensive picture of the excited-state dynamics, which is fundamental to understanding the compound's behavior in applications such as photopolymerization and UV stabilization. chemrxiv.orgresearchgate.net
Computational Chemistry and Molecular Modeling of 3,3 Dihydroxybenzophenone
Quantum Chemical Calculations
Quantum chemical calculations provide a powerful lens through which the fundamental electronic and structural properties of 3,3'-Dihydroxybenzophenone can be understood at the atomic level. These methods, rooted in the principles of quantum mechanics, offer insights into the molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies
Density Functional Theory (DFT) stands as a cornerstone in the computational investigation of molecular systems. For this compound, DFT calculations, particularly utilizing functionals like B3LYP, are employed to determine its most stable three-dimensional arrangement, a process known as geometry optimization. This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles with high accuracy.
Following geometry optimization, vibrational frequency analysis is typically performed. This calculation not only confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also predicts the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational model. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of C=O or O-H bonds, or the bending of the phenyl rings.
Ab Initio and Semi-Empirical Methods for Energetics and Reactivity
Beyond DFT, other computational methods are utilized to explore the energetics and reactivity of this compound. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a high level of theory and can provide benchmark energetic data. Composite methods like G3(MP2)//B3LYP combine the accuracy of high-level single-point energy calculations with the efficiency of DFT-optimized geometries to yield highly accurate thermodynamic properties.
Semi-empirical methods, such as PM3, provide a computationally less expensive alternative. While not as accurate as DFT or ab initio methods, they are useful for initial explorations of large molecular systems or for providing qualitative insights into molecular properties and reactivity trends. These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Interactions) and Electronic Transitions
The electronic behavior of this compound is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule.
The distribution of electron density in the HOMO and LUMO provides a map of the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, these orbitals are typically distributed across the benzophenone (B1666685) backbone, with significant contributions from the phenyl rings and the carbonyl group.
Furthermore, computational methods like Time-Dependent DFT (TD-DFT) are used to predict the electronic transitions of the molecule. These calculations can determine the energies of excited states and the probabilities of transitions between the ground and excited states, which correspond to the absorption of light at specific wavelengths in the UV-visible spectrum. This allows for a theoretical prediction and interpretation of the molecule's experimental absorption spectrum.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior
While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the atoms in the molecule as classical particles and use a force field to describe the interactions between them. By solving Newton's equations of motion, the trajectory of each atom can be tracked, providing a detailed movie of the molecule's movements.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A key aspect of computational chemistry is the ability to predict spectroscopic parameters that can be directly compared with experimental measurements. As mentioned, DFT calculations can predict vibrational frequencies that correspond to peaks in IR and Raman spectra. Similarly, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) in UV-visible spectra.
The agreement between predicted and experimental spectra serves as a critical validation of the computational models and methods used. Discrepancies can point to the need for more sophisticated theoretical treatments or can highlight specific molecular interactions that were not accounted for in the initial model.
Below is a hypothetical data table illustrating the kind of information that can be obtained from these computational predictions and their comparison with experimental data.
| Spectroscopic Parameter | Computational Method | Predicted Value | Experimental Value |
| C=O Stretch Freq. (cm⁻¹) | DFT (B3LYP/6-31G) | 1650 | 1645 |
| O-H Stretch Freq. (cm⁻¹) | DFT (B3LYP/6-31G) | 3400 | 3350 |
| λmax (nm) | TD-DFT (B3LYP/6-31G*) | 285 | 290 |
Solvent Effects on Molecular Conformation and Photophysical Properties
The properties of this compound can be significantly influenced by its surrounding environment, particularly the solvent. Computational models can account for solvent effects in two primary ways: implicitly and explicitly.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute's conformation and electronic properties. For instance, a polar solvent might stabilize a more polar conformer of this compound.
Coordination Chemistry: Metal Complexes of 3,3 Dihydroxybenzophenone and Its Derivatives
Synthesis and Structural Characterization of Metal Chelates
Complexes with Transition Metal Ions (e.g., Cu(II), Ni(II), Co(II), Zn(II), Mn(II), Cd(II), Pt(II), Au(III), V(IV)) formed with dihydroxybenzophenone-derived ligands.
Specific synthetic procedures and structural data for transition metal complexes of 3,3'-dihydroxybenzophenone are not extensively documented. For other dihydroxybenzophenone (B1166750) derivatives, complexes have been prepared, and their structures suggest varied coordination geometries depending on the metal ion and the specific ligand used. For instance, studies on Schiff bases derived from other dihydroxybenzaldehydes have yielded complexes with square-planar or octahedral geometries around the central metal ion. However, direct analogues using this compound have not been prominently reported. There is a significant lack of information regarding the complexes of this compound with Pt(II), Au(III), and V(IV).
Complexes with Lanthanide Metal Ions (e.g., Pr(III), Sm(III)) utilizing Schiff base ligands derived from dihydroxybenzophenones.
The synthesis of lanthanide complexes using Schiff base ligands derived from various aldehydes and ketones is a well-established area of research. These complexes often exhibit high coordination numbers. For example, neodymium(III) and samarium(III) have been shown to form binuclear complexes with other tridentate Schiff base ligands, resulting in nine-coordinate metal centers with a distorted tricapped trigonal prism geometry. However, specific studies detailing the synthesis and structural characterization of Pr(III) and Sm(III) complexes with Schiff base ligands derived explicitly from this compound are not found in the available literature.
Elucidation of Ligand-Metal Coordination Modes and Geometries
Without specific structural data for this compound complexes, the precise coordination modes and geometries can only be inferred from related compounds. For other dihydroxybenzophenone derivatives and related Schiff bases, coordination typically occurs through the hydroxyl oxygen atoms and, in the case of Schiff bases, the imine nitrogen atom. The resulting geometries are diverse and can range from square-planar and tetrahedral for some transition metals to higher coordination numbers for lanthanides.
Spectroscopic (UV-Vis, IR, EPR) and Magnetic Investigations of Metal Chelates
Comprehensive spectroscopic and magnetic data for metal chelates of this compound are not available. In studies of related compounds, spectroscopic techniques are crucial for characterization.
UV-Vis Spectroscopy: Electronic spectra provide information about the coordination environment of the metal ion. For instance, in related Ni(II) complexes, observed d-d transitions can suggest a specific geometry.
IR Spectroscopy: Infrared spectroscopy is used to identify the coordination sites of the ligand. A shift in the frequency of the C=O and O-H stretching vibrations upon complexation would indicate the involvement of the carbonyl and hydroxyl groups in bonding to the metal ion.
EPR Spectroscopy: Electron Paramagnetic Resonance spectroscopy is a valuable tool for studying paramagnetic complexes, such as those of Cu(II) and Mn(II), providing insights into the electronic structure and the symmetry of the metal ion's environment.
Magnetic Investigations: Magnetic susceptibility measurements are used to determine the magnetic moment of the complexes, which helps in understanding the number of unpaired electrons and the geometry of the complex (e.g., distinguishing between high-spin and low-spin complexes). For related Mn(III) Schiff base complexes, magnetic susceptibility measurements have indicated antiferromagnetic coupling within quasi-dimeric structures.
Without experimental data for this compound complexes, a detailed analysis in this area is not possible.
Catalytic Applications of this compound Metal Complexes (e.g., Oxidation Reactions)
While metal complexes of various organic ligands are widely studied for their catalytic activities, specific reports on the catalytic applications of this compound metal complexes, particularly in oxidation reactions, are absent from the reviewed literature. Research on polymeric metal complexes of 2,4-dihydroxybenzophenone (B1670367) has shown activity in the oxidation of aldehydes. Furthermore, manganese complexes with Schiff base ligands derived from other hydroxy-aldehydes have been shown to effectively catalyze the aerobic oxidation of substrates like 2-aminophenol (B121084) and 3,5-di-tert-butylcatechol. These examples suggest a potential for catalytic activity in this compound complexes, but this remains to be experimentally verified.
Supramolecular Chemistry and Host Guest Interactions Involving 3,3 Dihydroxybenzophenone
Exploration of Hydrogen Bonding Networks and Supramolecular Synthons in Crystalline Architectures
The arrangement of molecules in the crystalline state is governed by predictable patterns of intermolecular interactions known as supramolecular synthons. For dihydroxybenzophenones, hydrogen bonding is the dominant force directing crystal packing. While the specific crystal structure of 3,3'-Dihydroxybenzophenone is not detailed in the provided sources, analysis of the closely related isomer, 4,4'-Dihydroxybenzophenone (B132225), offers significant insight into the probable hydrogen bonding networks and synthons.
In the crystal structure of 4,4'-Dihydroxybenzophenone, molecules are linked through a combination of strong O-H···O hydrogen bonds. iucr.org Two primary types of supramolecular synthons are observed:
Hydroxyl-Hydroxyl Interactions : The hydroxyl groups of neighboring molecules interact to form chains. In these chains, one molecule's hydroxyl group acts as a hydrogen bond donor to the hydroxyl group of the next, creating extended one-dimensional arrays. iucr.org
Hydroxyl-Carbonyl Interactions : The remaining hydroxyl groups then act as donors to the carbonyl oxygen atoms of other molecules. This interaction links the primary chains together, forming two-dimensional sheets. iucr.org
These synthons work hierarchically to build the final three-dimensional architecture. It is highly probable that this compound would exhibit similar O-H···O synthons. However, the meta-positioning of the hydroxyl groups would lead to different geometric arrangements of these synthons, resulting in a distinct three-dimensional crystalline architecture compared to the 4,4' isomer. The interplay between hydroxyl-hydroxyl and hydroxyl-carbonyl hydrogen bonds remains the critical design element in its crystal engineering. nih.govul.ie
Formation of Inclusion Complexes with Macrocyclic Hosts (e.g., Cyclodextrins, Cucurbiturils), based on studies with related dihydroxybenzophenones
This compound possesses the requisite size and functionality to act as a "guest" molecule, capable of being encapsulated within the cavity of a larger "host" molecule to form an inclusion complex. This host-guest chemistry is a cornerstone of supramolecular science. taylorandfrancis.com
Cyclodextrins: Studies on 4,4'-Dihydroxybenzophenone (DHBP) have demonstrated its ability to form stable inclusion complexes with both α- and β-cyclodextrins (CDs). researchgate.nettandfonline.com Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. nih.govoatext.com The formation of the DHBP-CD complex is driven primarily by hydrophobic interactions, wherein the nonpolar benzophenone (B1666685) core is encapsulated within the CD cavity to minimize its contact with water. oatext.com The formation of a 1:1 inclusion complex is typical. researchgate.net
The morphology of the resulting supramolecular assembly can be influenced by the size of the cyclodextrin (B1172386) host. For instance, with DHBP, α-cyclodextrin tends to form nanovesicles, while the larger β-cyclodextrin promotes the formation of nanorods. researchgate.nettandfonline.com Given the structural similarities, this compound is expected to exhibit analogous inclusion behavior with cyclodextrins.
Cucurbiturils: Cucurbiturils are macrocyclic hosts with a hydrophobic cavity and two polar, carbonyl-lined portals. miami.edu They are known for their ability to bind guests with high affinity in aqueous solutions. nih.gov Research on the inclusion of 1,4-dihydroxybenzene with a cucurbit mdpi.comuril derivative shows that complex stability is derived from both the hydrophobic effect and hydrogen bonding between the guest's hydroxyl groups and the host's carbonyl portals. mdpi.com This dual-interaction mechanism suggests that this compound, with its two hydroxyl groups, would be an excellent candidate for forming stable inclusion complexes with cucurbiturils, where the hydroxyl groups could anchor the guest at the portals of the host molecule.
| Host Molecule | Guest Molecule | Primary Driving Force(s) | Resulting Supramolecular Structure | Reference |
|---|---|---|---|---|
| α-Cyclodextrin | 4,4'-Dihydroxybenzophenone | Hydrophobic Interactions | Nanovesicles | researchgate.nettandfonline.com |
| β-Cyclodextrin | 4,4'-Dihydroxybenzophenone | Hydrophobic Interactions | Nanorods | researchgate.nettandfonline.com |
| Dodecamethylcucurbit mdpi.comuril | 1,4-Dihydroxybenzene | Hydrophobic Interactions & Hydrogen Bonding | Crystalline Host-Guest Complex | mdpi.com |
Self-Assembly Processes and Formation of Supramolecular Architectures, including stimuli-responsive systems
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. rsc.orgresearchgate.net The hydrogen bonding capabilities of this compound make it a prime candidate for use as a building block in supramolecular self-assembly. These processes can lead to the formation of various architectures, such as gels, liquid crystals, or polymeric chains. rsc.org
The presence of acidic phenolic hydroxyl groups makes these potential assemblies inherently stimuli-responsive. mdpi.comnih.gov Stimuli-responsive materials can change their properties in response to external triggers like pH, temperature, or light. nih.govrsc.org For example, a supramolecular polymer formed from this compound could potentially disassemble or reassemble upon a change in pH. At high pH, the deprotonation of the hydroxyl groups would introduce electrostatic repulsion, disrupting the hydrogen-bonding network that holds the assembly together. This reversible behavior is a hallmark of "smart" materials and is a key area of interest in supramolecular chemistry. nih.govrsc.org
Investigation of Intermolecular Interactions via Spectroscopic Probes and Thermochemical Analysis
The formation of supramolecular assemblies and host-guest complexes involving dihydroxybenzophenones can be studied and confirmed using a variety of analytical techniques.
Spectroscopic Probes:
UV-Visible and Fluorescence Spectroscopy : When a guest molecule like a dihydroxybenzophenone (B1166750) enters the hydrophobic cavity of a host like a cyclodextrin, its local environment changes. This change is often reflected in its UV-visible absorption and fluorescence emission spectra. A blue shift (a shift to a shorter wavelength) in the absorption spectrum upon addition of a cyclodextrin is indicative of the guest molecule moving into a more nonpolar environment, confirming the formation of an inclusion complex. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR is a powerful tool for studying host-guest interactions in solution. Upon encapsulation, the protons of the guest molecule situated inside the host's cavity experience a shielding effect, leading to an upfield shift (a shift to a lower ppm value) in their resonance signals. researchgate.nettandfonline.comnih.gov This provides definitive evidence of inclusion and can help determine the orientation of the guest within the host.
Thermochemical Analysis:
Differential Scanning Calorimetry (DSC) : DSC is used to detect changes in heat flow associated with phase transitions. When a host-guest inclusion complex is formed, it will exhibit different thermal properties than the individual components. For example, the DSC thermogram of a 4,4'-Dihydroxybenzophenone/β-cyclodextrin complex shows new endothermic peaks that are absent in the thermograms of the free molecules, confirming the formation of a new, distinct solid phase. researchgate.nettandfonline.com
These analytical methods provide crucial evidence for the existence and nature of intermolecular interactions in supramolecular systems derived from this compound.
| Technique | Observation | Interpretation | Reference |
|---|---|---|---|
| UV-Visible Spectroscopy | Blue shift in absorption maximum of DHBP | Encapsulation of DHBP in the nonpolar CD cavity | researchgate.net |
| Fluorescence Spectroscopy | Enhancement of fluorescence intensity | Change in the microenvironment of DHBP upon complexation | researchgate.net |
| 1H NMR Spectroscopy | Upfield shift of guest proton signals | Shielding effect of the CD cavity on the encapsulated guest | researchgate.nettandfonline.com |
| Differential Scanning Calorimetry (DSC) | Appearance of new endothermic peaks | Formation of a new solid phase (inclusion complex) | researchgate.nettandfonline.com |
Applications in Polymer and Materials Science
Role as Monomers and Building Blocks in Polymer Synthesis
Poly(aryl ether ketone) (PAEK) Architectures via Nucleophilic Polycondensation
Information regarding the specific use of 3,3'-Dihydroxybenzophenone as a bisphenol monomer in the synthesis of Poly(aryl ether ketone) (PAEK) architectures through nucleophilic polycondensation is not available in the provided search results. This process typically involves the reaction of a bisphenol with a dihalobenzophenone, but literature predominantly focuses on other isomers such as 4,4'-dihydroxybenzophenone (B132225).
Phosphorus-Containing Polymer Systems (e.g., Polyphenylphosphonates) for Enhanced Properties
There is no information available in the search results detailing the use of this compound as a monomer for the synthesis of phosphorus-containing polymer systems like polyphenylphosphonates.
Integration into Flame Retardant Polymer Systems
Specific research findings on the integration of this compound into flame retardant polymer systems are not present in the available search results. Studies on flame retardant polymers often focus on phosphorus-containing compounds or other halogenated systems derived from different precursors.
General UV Absorbing Properties in Material Protection and Stabilization
This compound belongs to the hydroxybenzophenone class of compounds, which are widely recognized as effective ultraviolet (UV) absorbers used to protect various materials from degradation caused by UV radiation. nih.gov The primary mechanism of action for these compounds involves the absorption of harmful UV energy and its subsequent dissipation as harmless thermal energy. This process helps prevent the photo-oxidation of the polymer matrix, thus preserving its physical properties and appearance. core.ac.uk
The UV-absorbing capability of hydroxybenzophenones stems from the molecular structure, which includes a carbonyl group and at least one hydroxyl group. This arrangement allows for the formation of an intramolecular hydrogen bond. Upon absorbing UV radiation, the molecule can undergo a reversible tautomerization, converting the absorbed light energy into vibrational and rotational energy (heat) before returning to its ground state, ready to absorb more radiation. The absorption spectrum for benzophenone (B1666685) derivatives generally covers the UVA and UVB regions (approximately 260 nm to 365 nm). nih.govresearchgate.net
Studies on various benzophenone derivatives have determined the energy levels and lifetimes of their lowest excited triplet states, which are crucial to their function as photostabilizers. nih.gov While specific spectral data for this compound was not found, the general properties of the hydroxybenzophenone class are well-established and apply. Their effectiveness as UV stabilizers makes them valuable additives in plastics, coatings, and other polymeric materials to prevent discoloration, fading, and loss of mechanical integrity. core.ac.uk
Table 1: General Properties of Hydroxybenzophenone UV Absorbers
| Property | Description |
|---|---|
| Mechanism | Absorption of UV radiation followed by dissipation as heat through molecular vibrations and reversible tautomerization. |
| UV Absorption Range | Typically covers both UVA and UVB wavelengths (approx. 260-365 nm). researchgate.net |
| Mode of Action | Acts as a photostabilizer by preventing the initiation of photo-oxidative degradation in materials. |
| Applications | Used as an additive in plastics, coatings, elastomers, and sunscreens to enhance durability and prevent UV damage. core.ac.uk |
Development of High-Performance Polymeric Composites
No specific information was found in the search results regarding the use of this compound in the development of high-performance polymeric composites.
Environmental Fate and Biotransformation of Dihydroxybenzophenones
Microbial Degradation Pathways
The breakdown of benzophenone (B1666685) structures in the environment is largely mediated by microbial activity. The presence and position of hydroxyl groups on the aromatic rings significantly influence the compound's susceptibility to microbial attack.
The redox condition of the environment is a critical factor determining the pathway and rate of biodegradation. Studies on various bisphenols, including the dihydroxybenzophenone (B1166750) isomer 4,4'-dihydroxybenzophenone (B132225) (HBP), demonstrate that these compounds can be degraded under both aerobic and anaerobic conditions.
Under aerobic conditions , microorganisms typically employ oxygenase enzymes to initiate the breakdown of aromatic rings. This process often involves hydroxylation, where additional hydroxyl groups are added to the molecule, making it more susceptible to ring cleavage. For other benzophenones, like Benzophenone-3, hydroxylation and O-dealkylation are recognized as major initial transformation pathways. nih.govnih.govnih.gov
Under anaerobic conditions , in the absence of oxygen, different metabolic strategies are required. The degradation of aromatic compounds often proceeds through reductive pathways, potentially involving carboxylation or other activation steps before the aromatic ring is cleaved. nih.govd-nb.info Research has shown that 4,4'-dihydroxybenzophenone is readily biodegradable under anaerobic conditions, with a degradation rate comparable to that of Bisphenol F (BPF). iwaponline.com
A comparative study on the biodegradability of various bisphenol compounds ranked their relative degradation under both aerobic and anaerobic conditions.
Table 1: Comparative Biodegradability of 4,4'-Dihydroxybenzophenone (HBP) and Other Bisphenols
This interactive table is based on data from a study assessing the biodegradability of various bisphenols in aquatic environments. iwaponline.com
| Compound | Aerobic Biodegradability Rank | Anaerobic Biodegradability Rank |
| Bisphenol F (BPF) | 1 (Most Degradable) | 1 (Most Degradable) |
| 4,4'-Dihydroxybenzophenone (HBP) | 2 | 2 |
| Bisphenol A (BPA) | 3 | 4 |
| Bis(4-hydroxy-3-methylphenyl)propane (BPP) | 4 | Not Ranked |
| Bis(4-hydroxyphenyl)ethane (BPE) | 5 | 5 |
| 2,2-bis(4-hydroxyphenyl)butane (BPB) | 6 | 6 (Least Degradable) |
| Thiodiphenol (TDP) | 7 | 4 |
| Bis(4-hydroxyphenyl)sulfone (BPS) | 8 (Least Degradable) | 3 |
While no specific microorganisms have been identified for the degradation of 3,3'-dihydroxybenzophenone, members of the genus Sphingobium are well-known for their versatile metabolic capabilities toward a wide range of aromatic compounds. Sphingobium yanoikuyae, a strictly aerobic bacterium, has been isolated from various environments, including soil and water, and is noted for its ability to utilize complex aromatic hydrocarbons as a sole carbon source. nih.govdsmz.dedsmz.de Species within the broader Sphingomonas group have been shown to degrade compounds such as 3-phenoxy benzoic acid, which shares some structural similarities with benzophenones. mdpi.com Given this evidence, it is plausible that strains of Sphingobium or other related genera could possess the enzymatic machinery necessary to degrade dihydroxybenzophenones, although specific studies are required for confirmation.
Identification and Characterization of Biodegradation Products and Metabolites
The specific biodegradation products and metabolites of this compound have not been characterized in published research. However, based on established metabolic pathways for other benzophenones, a hypothetical degradation sequence can be proposed.
Initial microbial attack under aerobic conditions would likely involve hydroxylation, leading to the formation of various trihydroxybenzophenone isomers. Subsequent enzymatic action could cleave the central carbonyl bridge, a key step in breaking down the benzophenone structure. This cleavage would likely result in the formation of simpler aromatic compounds, such as 3-hydroxybenzoic acid and resorcinol (B1680541) (1,3-dihydroxybenzene). These intermediates would then be funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to complete mineralization to carbon dioxide and water.
Table 2: Hypothetical Aerobic Biodegradation Products of this compound
This table presents potential metabolites based on known degradation pathways of similar aromatic compounds.
| Parent Compound | Potential Intermediate(s) | Potential Ring Cleavage Products |
| This compound | Trihydroxybenzophenone isomers | 3-Hydroxybenzoic acid, Resorcinol |
Influence of Environmental Redox Conditions and Biofilm Activity on Compound Fate
Biofilms, which are communities of microorganisms attached to surfaces, can play a significant role in the degradation of environmental contaminants. The close proximity of diverse microbial species within a biofilm allows for synergistic metabolic activities, where the breakdown product of one organism can be the substrate for another. This cooperative metabolism can lead to the complete degradation of complex molecules that might be resistant to breakdown by individual microbial species. While not studied specifically for this compound, it is expected that its fate in aquatic systems would be influenced by biofilm activity on sediments, rocks, and other submerged surfaces.
Photodegradation Processes in Aquatic and Terrestrial Environments
Photodegradation, or the breakdown of compounds by light, is another important process affecting the environmental fate of chemical substances. Benzophenone-based compounds are, by design, intended to absorb UV radiation, but this does not always translate to rapid degradation.
Studies on Benzophenone-3 (BP-3) have shown that it is relatively resistant to direct photolysis (breakdown by direct absorption of sunlight), with one study noting only 4% degradation after four weeks of irradiation. nih.govbohrium.com The environmental persistence of benzophenones via this pathway is therefore considered to be high.
However, indirect photodegradation can be a more significant removal mechanism. This process occurs when other substances in the environment, such as dissolved organic matter or nitrate (B79036) ions, absorb sunlight and produce highly reactive chemical species like hydroxyl radicals (•OH). These reactive species can then attack and degrade the benzophenone molecule. mdpi.com Furthermore, some benzophenones have been shown to act as photosensitizers, meaning they can absorb light energy and transfer it to other molecules, including other pollutants, promoting their degradation. mdpi.com The susceptibility of this compound to these indirect photodegradation processes in natural waters remains to be determined.
Emerging Research Directions and Future Perspectives for 3,3 Dihydroxybenzophenone
Innovations in Green Synthesis Methodologies for 3,3'-Dihydroxybenzophenone
Traditional synthesis routes for dihydroxybenzophenones, such as Friedel-Crafts acylation, often rely on stoichiometric amounts of Lewis acid catalysts like aluminum chloride and volatile organic solvents, leading to significant environmental concerns. nbinno.com Modern research is pivoting towards greener, more sustainable alternatives that offer high efficiency, operational simplicity, and minimal waste.
Key innovations include:
Organocatalysis: The use of small organic molecules as catalysts is gaining traction. For instance, organocatalyzed benzannulation reactions have been developed for the selective synthesis of functionalized 2-hydroxybenzophenone frameworks in environmentally benign solvents. This approach avoids the use of toxic metal catalysts and often allows for milder reaction conditions.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in benzophenone (B1666685) synthesis. One study demonstrated the production of benzophenone with an 87.7% yield in just 20 minutes using hydrogen peroxide as a clean oxidant and an iron acetate catalyst under microwave conditions. researchgate.net
Continuous Flow Reactors: Microreactors are being explored for the continuous synthesis of benzophenone compounds. This technology offers precise control over reaction parameters, enhanced safety, and the potential for scalable, industrial production with a smaller environmental footprint compared to traditional batch processes. patsnap.com
Alternative Catalytic Systems: Researchers are investigating reusable and less toxic catalytic systems. This includes the use of dimeric surfactants to replace organic solvents and solid acid catalysts or ionic liquids that can be easily separated and recycled. google.compatsnap.com
| Parameter | Traditional Method (e.g., Friedel-Crafts) | Emerging Green Methodologies |
|---|---|---|
| Catalyst | Lewis acids (e.g., AlCl₃, FeCl₃) | Organocatalysts, Iron Acetate, Reusable Solid Acids |
| Solvent | Volatile Organic Compounds (e.g., Benzene) | Green Solvents (e.g., Glacial Acetic Acid), Surfactant Systems |
| Energy Source | Conventional Heating | Microwave Irradiation, Lower Temperatures |
| Reaction Time | Several hours (e.g., 3.5-8 hours) patsnap.comoregonstate.edu | Minutes (e.g., 20 minutes) researchgate.net |
| Waste Profile | High, difficult-to-recycle catalyst waste | Low, often with recyclable catalysts and cleaner oxidants (H₂O₂) |
Advanced Spectroscopic and Imaging Techniques for Real-time Molecular Interaction Studies
Understanding the dynamic behavior of this compound at the molecular level is crucial for optimizing its function in various applications. While standard techniques like NMR and IR spectroscopy are used to confirm chemical structures nbinno.comnih.gov, advanced methods are required to study real-time interactions.
Future perspectives in this area involve:
Time-Resolved Spectroscopy: Techniques such as transient absorption spectroscopy can be used to study the excited-state dynamics of benzophenone derivatives. This is particularly relevant for applications in photochemistry and as photoinitiators, allowing researchers to observe the formation and decay of transient species like triplet radical pairs. nih.gov
Fluorescence Quenching Studies: These experiments provide insights into the interaction between photoinitiators and other additives in a system. By monitoring changes in fluorescence, researchers can determine the efficiency of processes like hydrogen abstraction, which is key to the performance of Type II photoinitiators. rsc.org
Photocrystallography: This powerful technique combines X-ray crystallography with photo-irradiation to study light-induced structural changes in single crystals. It offers the potential to directly observe changes in bond lengths and conformations of dihydroxybenzophenone (B1166750) molecules in their photo-excited state, providing unparalleled insight into their photochemical mechanisms. acs.org
Computational Modeling: Time-dependent density functional theory (TD-DFT) calculations are increasingly used to rationalize and predict the absorption spectra and photophysical properties of benzophenone derivatives. nih.gov Integrating these computational methods with experimental data provides a more complete picture of molecular behavior.
Rational Design of Derivatives with Tunable Properties through Integrated Computational and Experimental Approaches
The versatility of the benzophenone scaffold allows for the synthesis of a wide array of derivatives with tailored properties. nih.gov The integration of computational design and experimental synthesis is accelerating the discovery of new functional molecules based on the this compound core.
This integrated approach involves:
Computational Screening: Molecular docking and other computational tools are used to predict the biological activity or physical properties of virtual compounds. For example, docking studies have been used to design benzophenone derivatives as inhibitors of specific enzymes for anti-inflammatory applications. mdpi.com
Structure-Property Relationship Studies: By systematically modifying the benzophenone structure (e.g., adding different substituent groups) and measuring the resulting properties, researchers can establish clear structure-property relationships. mdpi.com This knowledge guides the design of new derivatives with enhanced characteristics, such as red-shifted absorption maxima and higher molar extinction coefficients for photoinitiator applications. rsc.org
Targeted Synthesis: Based on computational predictions and established relationships, specific derivatives are then synthesized. nih.gov For instance, benzophenone has been functionalized with triphenylamine and carbazole moieties to create novel photoinitiators with high efficiency for use in 3D printing. rsc.org This rational design process is more efficient than traditional trial-and-error approaches.
Exploration of Novel Supramolecular Assemblies for Advanced Functional Materials
Supramolecular chemistry offers a pathway to organize this compound molecules into highly ordered structures with emergent properties. By controlling non-covalent interactions like hydrogen bonding, researchers can create novel functional materials.
Current and future research directions include:
Crystal Engineering: This field focuses on designing and synthesizing crystalline solids with desired structures and properties. Co-crystals of dihydroxybenzophenones have been prepared to study how intermolecular contacts and molecular conformation can be controlled within a crystal lattice, which is essential for developing materials for applications like photocrystallography. acs.org
Stabilization of Reactive Species: Supramolecular assembly has been shown to dramatically enhance the stability of photogenerated species. In one study, urea-tethered benzophenone molecules formed assemblies where UV irradiation created remarkably persistent triplet radical pairs at room temperature, a phenomenon not observed in solution. nih.gov This stability is attributed to the rigid supramolecular network and the specific microenvironment around the benzophenone core.
Functional Gels and Polymers: The dihydroxy functionality of the molecule provides sites for hydrogen bonding, which can be exploited to form supramolecular polymers and gels. These "smart" materials can respond to external stimuli, opening up possibilities in areas like controlled release and sensing.
Sustainable Material Applications and Circular Economy Integration for Benzophenone Derivatives
The unique properties of benzophenone derivatives, particularly their ability to absorb UV light, make them valuable components in various materials. A key future challenge is to integrate these compounds into a circular economy framework, emphasizing sustainability, recyclability, and end-of-life management.
Areas of focus include:
Bio-based Polymers: 4,4'-Dihydroxybenzophenone (B132225) is a precursor to high-performance polymers like polyetheretherketone (PEEK). Future research will likely focus on sourcing the precursor molecules, including dihydroxybenzophenones, from renewable feedstocks to reduce reliance on petrochemicals.
Recyclable and Degradable Materials: Incorporating benzophenone derivatives into polymer backbones that are designed for chemical recycling or biodegradation is a critical goal. This involves developing polymers where the benzophenone unit can be recovered and reused or ensuring the entire material breaks down into non-toxic components.
Polymeric UV-Absorbers: To combat the issue of small-molecule migration from plastics, researchers are developing polymeric UV-absorbers. This involves synthesizing functional polysiloxanes that have benzophenone derivatives attached as side groups, creating a stable, non-migrating UV-protection system for materials. researchgate.net
Environmental Monitoring and Remediation Strategies for Aromatic Ketone Pollutants
The widespread use of benzophenones in consumer products has led to their classification as emerging contaminants. nih.govresearchgate.net Developing sensitive monitoring techniques and effective remediation strategies is a critical area of environmental research.
Key research efforts include:
Advanced Analytical Methods: To monitor the presence of benzophenone derivatives in the environment, robust and sensitive analytical methods are needed. Techniques often involve an extraction step, such as solid-phase extraction, followed by analysis using liquid chromatography coupled with mass spectrometry to detect concentrations at the ng/L to µg/L level. nih.gov
Bioremediation: Utilizing microorganisms to degrade pollutants is an environmentally friendly and cost-effective remediation strategy. nih.govnih.gov Studies have shown that microalgae can facilitate the remediation of benzophenone contamination through bioadsorption, bioaccumulation, and biodegradation, breaking the compounds down into less toxic intermediates. hanyang.ac.krnih.gov Bacteria such as Comamonas testosteroni also show excellent potential for degrading complex aromatic compounds. mdpi.com
Advanced Oxidation Processes (AOPs): AOPs are being investigated for the degradation of persistent organic pollutants. These methods generate highly reactive species, such as hydroxyl radicals, to break down the aromatic ketone structure.
Adsorption using Novel Materials: Researchers are synthesizing novel materials to remove benzophenones from water. Magnetic bimetallic nanomaterials and zeolitic imidazolate frameworks have been shown to effectively adsorb and remove benzophenone derivatives from wastewater treatment plant effluents and various water samples. nih.gov
| Compound | Organism | Endpoint | Value (mg/L) |
|---|---|---|---|
| 4,4'-Dihydroxybenzophenone | Chlorella vulgaris (Alga) | 96 h-EC₅₀ | 183.60 |
| Daphnia magna (Crustacean) | 48 h-LC₅₀ | 12.50 | |
| 2,4,4'-Trihydroxybenzophenone | Chlorella vulgaris (Alga) | 96 h-EC₅₀ | 3.50 |
| Daphnia magna (Crustacean) | 48 h-LC₅₀ | 3.74 |
EC₅₀: The concentration of a substance that causes a 50% reduction in a measured effect (e.g., growth). LC₅₀: The concentration of a substance that is lethal to 50% of the test organisms.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,3'-Dihydroxybenzophenone, and how do reaction conditions influence yield?
- Methodology :
- Substitution/Oxidation : Use sodium amide (NaNH₂) or thiourea for substitution, and oxidizing agents like KMnO₄ or CrO₃ for hydroxylation of precursor benzophenones. Reaction temperature (60–100°C) and solvent polarity (e.g., DMF for polar intermediates) significantly affect regioselectivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Monitor by TLC (Rf ~0.3–0.5 in 1:3 EtOAc/hexane) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- IR Spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches. Compare with PubChem reference spectra .
- UV-Vis : Analyze absorption maxima (e.g., ~290–320 nm for π→π* transitions) to study substituent effects on conjugation .
- TGA : Assess thermal stability (decomposition onset >200°C) under nitrogen atmosphere .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodology :
- Prepare buffered solutions (pH 3–10) and monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). Stability is optimal near neutral pH (pH 6–8), with hydrolysis accelerated under extreme acidic/basic conditions .
Advanced Research Questions
Q. How can computational modeling predict the photostability and UV-protective efficacy of this compound in polymer matrices?
- Methodology :
- Use DFT (B3LYP/6-31G*) to calculate HOMO-LUMO gaps and excited-state dynamics. Compare with experimental UV data to validate intramolecular hydrogen bonding effects on photostability .
- Incorporate into polymers (e.g., polyvinyl chloride) and test UV aging (QUV accelerated weathering tester). Measure carbonyl index via FTIR pre/post exposure .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodology :
- Assay Optimization : Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO <0.1% v/v). For elastase inhibition (IC₅₀), use fluorogenic substrates (e.g., MeOSuc-AAPV-AMC) and validate with positive controls (e.g., elastatinal) .
- Structural Analogs : Synthesize derivatives (e.g., triazole-linked variants) to isolate substituent effects on activity .
Q. What methodologies assess the environmental impact of this compound in aquatic ecosystems?
- Methodology :
- Acute Toxicity : Follow OECD 201 (algae: Chlorella vulgaris, 72h EC₅₀) and OECD 202 (Daphnia magna, 48h LC₅₀). Use DSMO as cosolvent (<0.01% v/v) .
- Chronic Exposure : Microcosm studies to evaluate bioaccumulation in sediment-dwelling organisms via LC-MS/MS .
Data Contradiction Analysis
Q. How to address discrepancies in reported UV absorption maxima for dihydroxybenzophenone derivatives?
- Methodology :
- Solvent Effects : Re-measure in standardized solvents (e.g., ethanol vs. acetonitrile) to account for polarity shifts.
- Substituent Positioning : Compare ortho vs. para hydroxyl groups; 3,3'-isomers exhibit bathochromic shifts versus 2,4-derivatives due to resonance stabilization .
Q. Why do synthetic yields vary across studies for this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
